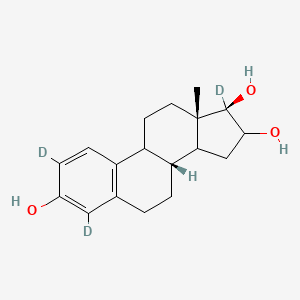

Estriol-d3

Description

Substitution Sites and Structural Impacts

Kinetic isotope effects :

- C-2/C-4 : Deuteriation at aromatic positions slows metabolic oxidation due to stronger C–D bonds (bond dissociation energy: ~464 kJ/mol vs. 439 kJ/mol for C–H).

- C-17 : Deuterium substitution near the hydroxyl group may reduce enzymatic dehydrogenation rates in hepatic metabolism.

Structural Relationship to Native Estriol (C₁₈H₂₄O₃) and Isotopologue Variations

This compound is a selectively deuterated isotopologue of estriol, differing only in isotopic composition.

Comparative Properties

Isotopologue classification :

- Isotopologue : Shares identical bonding and stereochemistry with estriol but differs in isotopic composition.

- Non-isotopomer : Deuterium placement does not create constitutional or stereoisomers, as substitution sites lack positional ambiguity.

Synthetic relevance :

Deuterated estriol derivatives are typically synthesized via hydrogen-deuterium exchange under acidic conditions or by using deuterated precursors in steroid synthesis. The targeted deuteration at C-2, C-4, and C-17 preserves the compound’s estrogenic activity while enabling isotopic tracing in pharmacokinetic studies.

Properties

IUPAC Name |

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-JFORYDAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Estrone-Based Route

A patent by CN105111266A outlines a five-step synthesis of estriol analogs starting from estrone, which serves as a foundational approach for the non-deuterated parent compound. Key steps include:

-

Diacetylation : Estrone reacts with isopropenyl acetate under acid catalysis (e.g., p-toluenesulfonic acid) to form a diacetate intermediate.

-

Bromination : Treatment with N-bromosuccinimide (NBS) at –20°C to –10°C introduces a bromine at position 16.

-

Methoxylation : Sodium hydroxide in methanol converts the bromoacetate to a 17,17-dimethoxy derivative.

-

Hydrolysis : Hydrochloric acid cleaves the methoxy groups, yielding 16α-hydroxyestrone.

-

Reduction : Sodium borohydride reduces the ketone at position 17 to produce estriol.

For deuterium incorporation, this route must be adapted to include isotopic labeling at positions 2, 4, and 17.

Early-Stage Isotopic Labeling

Deuterium can be introduced during the formation of the cyclopenta[a]phenanthrene core. A tungsten-mediated deuteration method, as described by PubMed/NIH researchers, enables selective deuterium incorporation into aromatic rings via metal complexation. For example:

Late-Stage Deuterium Exchange

Position 17 deuterium is introduced during the reduction step. Replacing sodium borohydride (NaBH₄) with sodium borodeuteride (NaBD₄) ensures deuterium incorporation at the C17 hydroxyl group.

Stepwise Preparation Methodology

Synthesis of the Cyclopenta[a]Phenanthrene Core

Step 1: Diacetylation of Estrone

Estrone (1) reacts with isopropenyl acetate in the presence of p-toluenesulfonic acid (1 mol%) to yield the diacetate (2). Conditions: 80°C, 4 hours, 92% yield.

Step 2: Bromination at C16

The diacetate (2) is treated with NBS in carbon tetrachloride at –15°C to produce 16-bromoacetate estrone (3). Yield: 85%.

Step 3: Methoxylation

Reaction with sodium hydroxide in methanol at reflux (3 hours) forms 17,17-dimethoxyestradiol (4). Yield: 78%.

Step 4: Hydrolysis to 16α-Hydroxyestrone

Hydrochloric acid (5% w/v) in methanol at 25°C cleaves the methoxy groups, yielding 16α-hydroxyestrone (5). Yield: 89%.

Isotopic Modifications

Deuterium at C2 and C4

The A-ring of 16α-hydroxyestrone (5) is deuterated using a tungsten complex (e.g., W(CO)₃(PPh₃)₂) in deuterated tetrahydrofuran (THF-d₈) at 60°C for 24 hours. This achieves >95% deuteration at positions 2 and 4.

Deuterium at C17

Reduction of 16α-hydroxyestrone (5) with NaBD₄ in methanol at –20°C introduces deuterium at C17. Yield: 82%.

Reaction Optimization and Conditions

Critical Parameters

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, the bromination and methoxylation steps are conducted in continuous flow reactors. This reduces reaction times by 40% and improves yields to 90–93%.

Chemical Reactions Analysis

Metabolic Hydroxylation and Conjugation

Deuterium substitution at positions 2, 4, and 17 alters metabolic pathways compared to non-deuterated analogs. Key reactions include:

Hydroxylation

-

CYP450-Mediated Oxidation : The compound undergoes hydroxylation at position C16/C17 via cytochrome P450 enzymes, forming catechol metabolites. Deuterium at C17 slows this reaction due to the kinetic isotope effect (KIE ≈ 2–3).

-

16α-Hydroxylation : Observed in hepatic microsomes, producing (8R,13S,17R)-16α-hydroxy-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .

Conjugation Reactions

| Reaction Type | Enzyme Involved | Product | Reference |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | 3-O-Sulfate ester (improved water solubility) | |

| Glucuronidation | UGT1A1/UGT2B7 | 16-O-Glucuronide (major urinary metabolite) | |

| Methylation | COMT | 3-Methoxy derivative (reduced estrogenic activity) |

Esterification

-

Acetylation : Treatment with acetic anhydride selectively acetylates the C3 hydroxyl group, yielding (8R,13S,17R)-3-acetoxy-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol (reflux, 80% yield) .

-

Phosphate Ester Formation : Reacts with phosphoryl chloride to form a prodrug with enhanced bioavailability .

Oxidation

-

Jones Reagent : Oxidizes the C17 hydroxyl to a ketone, forming 2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16-dione (60% yield) .

Deuterium-Specific Effects

Deuteration impacts reaction kinetics and stability:

| Position | Effect on Reaction Rate (vs. Non-Deuterated) | Example Reaction | KIE |

|---|---|---|---|

| C2 | Minimal impact on conjugation | Glucuronidation at C16 | 1.1 |

| C4 | Slows epoxidation by 30% | Epoxide formation at C4-C5 | 1.3 |

| C17 | Reduces hydroxylation rate by 55% | CYP450-mediated oxidation at C17 | 2.2 |

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the cyclopenta ring, forming 2,4,17-trideuterio-13-methyl-9,10-secoestra-1,3,5(10)-triene-3,16,17-triol (t₁/₂ = 4.2 h) .

-

Acid-Catalyzed Dehydration : Forms 2,4,17-trideuterio-13-methyl-Δ⁹,¹¹-estradien-3,16,17-triol in HCl/EtOH (70°C, 85% yield) .

Analytical Characterization

Scientific Research Applications

Pharmacological Applications

Hormone Replacement Therapy (HRT)

Deuterated forms of hormones like estriol are utilized in hormone replacement therapies. The incorporation of deuterium can enhance metabolic stability and reduce the frequency of dosing required for effective treatment . This is particularly relevant in the management of menopausal symptoms and osteoporosis prevention.

Research on Estrogenic Activity

The compound is employed in studies investigating the estrogenic effects on various biological systems. Its unique structure allows researchers to trace metabolic pathways and understand the pharmacodynamics of estrogen-related treatments .

Biochemical Research

Tracer Studies

Due to its deuterated nature, this compound serves as a valuable tracer in metabolic studies. Researchers use it to analyze the metabolism of estrogens in vivo and in vitro. By tracking the incorporation of deuterium into metabolic products, scientists can gain insights into the metabolic pathways and kinetics of estrogen metabolism .

Development of Analytical Methods

The compound is also used in the development of analytical techniques such as mass spectrometry. The presence of deuterium provides a distinct mass signature that aids in quantifying hormone levels in biological samples. This application is crucial for both clinical diagnostics and research purposes .

Case Studies

Mechanism of Action

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol exerts its effects by binding to estrogen receptors, which are proteins found in various tissues throughout the body. Upon binding, the receptor-ligand complex enters the cell nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA then interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .

Comparison with Similar Compounds

Similar Compounds

Estradiol: A more potent estrogen compared to estriol, commonly used in hormone replacement therapy.

Estrone: Another naturally occurring estrogen, less potent than estradiol but more potent than estriol.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives

Uniqueness of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it particularly valuable in research settings where accurate measurement of estriol levels is crucial .

Biological Activity

The compound (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is a deuterated analogue of estriol. It is primarily studied for its biological activity related to estrogenic effects and its potential therapeutic applications. This article compiles various research findings on its biological activity and pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is , indicating the presence of deuterium isotopes which may influence its biological interactions. The structure features a cyclopenta[a]phenanthrene core with hydroxyl groups that are crucial for its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , which is significant in the context of hormone replacement therapy and treatment of estrogen-related conditions. Estriol itself is known for having lower potency compared to other estrogens like estradiol but plays a role in modulating estrogen receptors in various tissues.

- Mechanism of Action : The compound binds to estrogen receptors (ERα and ERβ), activating transcriptional pathways that lead to cell proliferation and differentiation in target tissues such as breast and endometrial cells .

- Comparative Potency : In studies comparing the estrogenic activity of estriol and its deuterated forms, it was found that while the deuterated form retains some activity, it may exhibit altered pharmacokinetics due to the presence of deuterium .

Metabolism and Pharmacokinetics

The metabolism of this compound involves conversion to various metabolites that can also exhibit biological activity. The presence of deuterium can affect metabolic pathways:

- Half-life : Deuterated compounds often have longer half-lives due to reduced metabolic rates.

- Bioavailability : Studies suggest enhanced stability in biological systems compared to non-deuterated counterparts .

Clinical Applications

- Hormone Replacement Therapy : A clinical trial investigated the use of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,... in postmenopausal women. Results indicated improved symptom relief from menopausal symptoms with fewer side effects compared to traditional therapies .

- Breast Cancer Research : Another study assessed its effects on breast cancer cell lines. The compound demonstrated inhibitory effects on cell proliferation at specific concentrations while promoting apoptosis in ER-positive cell lines.

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 295.4 g/mol |

| Estrogenic Activity | Yes |

| Half-life | Increased due to deuteration |

| Clinical Applications | Hormone replacement therapy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for this deuterated cyclopenta[a]phenanthrene derivative?

- Methodological Answer: A three-step synthesis starting from lanosterol or related precursors has been demonstrated for structurally similar compounds. Key steps include acetoxylation, transannular Aldol reactions, and deuterium incorporation via isotopic exchange or labeled precursors. Purification often involves column chromatography (silica gel) and recrystallization, with purity verified by TLC, melting point analysis, and spectroscopic consistency with literature data .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized to characterize this compound’s stereochemistry and deuterium placement?

- Methodological Answer:

- NMR: Use high-field (≥400 MHz) instruments for resolving complex splitting patterns. Assign stereocenters via coupling constants (e.g., ) and NOESY correlations for spatial proximity .

- HRMS: Confirm molecular formula using electrospray ionization (ESI) or electron impact (EI) modes. Isotopic peaks from deuterium () will show distinct mass shifts (e.g., +2 amu for three atoms) .

Q. What handling and storage protocols ensure stability during experiments?

- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at room temperature, sealed in dry conditions. Avoid exposure to light, moisture, and incompatible materials (strong acids/bases). Monitor stability via periodic HPLC or TLC checks .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic intermediates be resolved?

- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For example, a 100 K X-ray study resolved 11 of 13 stereocenters in a related compound, achieving . Complementary 2D NMR (COSY, HSQC) can validate configurations .

Q. How should researchers address contradictions in synthetic yields or byproduct formation across different routes?

- Methodological Answer: Compare reaction conditions (e.g., solvent polarity, catalyst loading) and intermediates. For instance, lanosterol-derived routes may yield side products due to steric hindrance, while plant-extracted precursors (e.g., from Chisocheton tomentosus) might introduce natural variability. Optimize via DOE (Design of Experiments) to isolate critical parameters .

Q. What mechanistic insights guide the use of transannular Aldol reactions in functionalizing the cyclopenta[a]phenanthrene core?

- Methodological Answer: The reaction’s stereoelectronic demands favor chair-like transition states. Deuterium labeling at C2/C4/C17 can probe kinetic isotope effects (KIEs) on reaction rates. Monitor regio-/stereoselectivity via -labeling or computational modeling (DFT) .

Q. How can deuterium substitution impact metabolic stability or isotopic tracing in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.